3,4-Dihydroxybenzenesulfonic acid

Vue d'ensemble

Description

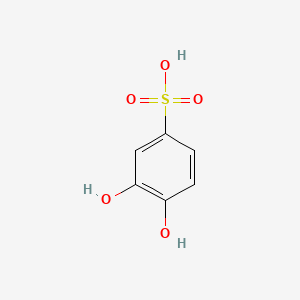

3,4-Dihydroxybenzenesulfonic acid is an organic compound characterized by a benzene ring substituted with a sulfonic acid group at position C-1 and hydroxy groups at C-3 and C-4 . This compound is known for its role as a metabolite and is commonly referred to as a derivative of benzenesulfonic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzenesulfonic acid can be synthesized through various methods. One common approach involves the sulfonation of catechol (1,2-dihydroxybenzene) using sulfuric acid or oleum. The reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, is crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form catechol derivatives.

Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Catechol derivatives.

Substitution: Sulfonate esters.

Applications De Recherche Scientifique

3,4-Dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,4-dihydroxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and stability. The sulfonic acid group enhances the compound’s solubility in aqueous environments, making it suitable for various biochemical applications .

Comparaison Avec Des Composés Similaires

4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains two sulfonic acid groups and is used as an antioxidant.

3,5-Pyrocatecholdisulfonic acid: Another sulfonated catechol derivative with distinct chemical properties.

Uniqueness: 3,4-Dihydroxybenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in applications requiring selective oxidation or reduction reactions and in the development of specialized materials for energy storage and conversion .

Activité Biologique

3,4-Dihydroxybenzenesulfonic acid (C6H6O5S), also known as 3,4-dihydroxyphenylsulfonic acid, is an organic compound characterized by a benzene ring with two hydroxyl groups and a sulfonic acid group. This structure contributes to its solubility and reactivity, making it a compound of interest in various biological studies. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H6O5S

- Molecular Weight : 190.17 g/mol

- Structure : Contains two hydroxyl (-OH) groups and one sulfonic acid (-SO3H) group.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with multiple hydroxyl groups are known to scavenge free radicals, thereby potentially mitigating oxidative stress-related diseases. The antioxidant capacity is critical in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various pathologies including cancer and neurodegenerative disorders.

Enzyme Modulation

Studies have shown that this compound can influence the activity of several enzymes involved in metabolic pathways. For instance, it has been observed to modulate the activity of catechol O-methyltransferase (COMT), which is crucial for the metabolism of catecholamines and certain drugs . This modulation could have implications for drug efficacy and metabolism.

Neurotransmitter Metabolism

The compound may also play a role in neurotransmitter metabolism. Its structural similarity to other catecholic compounds suggests potential interactions with neurotransmitter systems, influencing mood and cognitive functions.

Case Studies

- Antioxidant Activity Assessment :

- Enzyme Interaction Studies :

- Metabolic Pathway Involvement :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3,4-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPDITOEDOAWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221536 | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-09-0 | |

| Record name | 3,4-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sulfocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do the microbial and metabolomic profiles differ between IBS-D patients with and without depression and anxiety?

A1: While the provided abstracts do not give specific results, this research likely aims to identify if specific gut bacteria or metabolites are associated with depression and anxiety in IBS-D patients. [, ] This could lead to a better understanding of the gut-brain axis and potential targets for therapeutic interventions.

Q2: Could manipulating the gut microbiome through methods like diet or fecal microbiota transplantation impact mental health in IBS-D patients?

A2: This is an active area of research. While the provided papers do not explore this directly, identifying specific microbial or metabolomic patterns linked to mental health could pave the way for such interventions in the future. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.